molecular formula C22H18Cl2O2 B564624 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione CAS No. 1189507-64-9

2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione

Cat. No.: B564624
CAS No.: 1189507-64-9
M. Wt: 390.315
InChI Key: QUUMPHYEOKHOOW-YNUDWXFUSA-N
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Description

2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione is a synthetic organic compound. It is structurally characterized by a naphthalenedione core substituted with a chloro group and a cyclohexyl ring bearing a chlorophenyl group. This compound is an important intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs.

Mechanism of Action

Target of Action

The compound 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione is a renowned intermediate of Atovaquone , a popular antimalarial drug . The primary target of Atovaquone is the cytochrome bc1 complex (Complex III) in the electron transport chain of the malaria parasite .

Mode of Action

Atovaquone, and by extension its intermediate this compound, works by inhibiting the electron transport in the mitochondria of the malaria parasite . This inhibition disrupts the parasite’s energy production, leading to its death .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria of the malaria parasite . By inhibiting the cytochrome bc1 complex, it prevents the normal flow of electrons within the mitochondria, disrupting the production of ATP, the energy currency of the cell . This leads to the death of the parasite .

Pharmacokinetics

Atovaquone, the drug for which this compound is an intermediate, is known to havelow bioavailability . It is also highly protein-bound and has a long half-life .

Result of Action

The result of the action of this compound is the disruption of the energy metabolism of the malaria parasite . This leads to the death of the parasite , effectively treating the malaria infection .

Action Environment

The action of this compound, like that of Atovaquone, is influenced by the parasitic environment within the host . Factors such as the parasite’s resistance mechanisms can influence the compound’s efficacy . Additionally, the stability of the compound could be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione typically involves the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with 4-(4-chlorophenyl)cyclohexane carboxylic acid. This reaction is facilitated by the presence of silver nitrate and ammonium persulfate in solvents such as dichloromethane and acetonitrile . The use of phase transfer catalysts like Adogen 464 can significantly improve the yield of the desired product .

Industrial Production Methods

Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. The use of inexpensive raw materials and the recovery and reuse of essential reagents and solvents are emphasized to make the process cost-effective and environmentally friendly . For instance, silver metal recovered from the reaction can be converted back to silver nitrate and reused .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for different applications.

Scientific Research Applications

2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,4-naphthoquinone: A precursor in the synthesis of 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione.

    4-(4-Chlorophenyl)cyclohexane carboxylic acid: Another precursor used in the synthesis.

    Atovaquone: An antimalarial drug synthesized using this compound as an intermediate.

Uniqueness

This compound is unique due to its specific structural features that make it a valuable intermediate in pharmaceutical synthesis. Its ability to undergo various chemical reactions and its role in the synthesis of important drugs highlight its significance in both research and industry.

Properties

IUPAC Name

2-chloro-3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2O2/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)22(26)18-4-2-1-3-17(18)21(19)25/h1-4,9-13,15H,5-8H2/i7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUMPHYEOKHOOW-YNUDWXFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)([2H])[2H])C4=CC=C(C=C4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675751
Record name 2-Chloro-3-[4-(4-chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189507-64-9
Record name 2-Chloro-3-[4-(4-chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione
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2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione
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2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione
Reactant of Route 4
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione
Reactant of Route 5
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione
Reactant of Route 6
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione

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